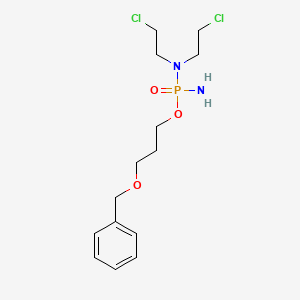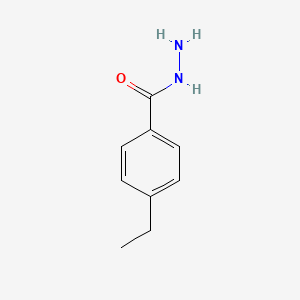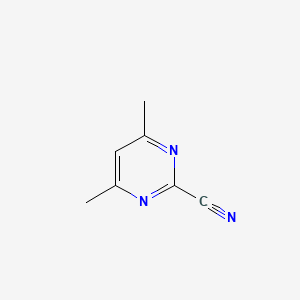
4,6-二甲基嘧啶-2-碳腈
描述
4,6-Dimethylpyrimidine-2-carbonitrile is a chemical compound that belongs to the pyrimidine family, characterized by the presence of two methyl groups at the 4 and 6 positions and a nitrile group at the 2 position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse chemical reactivity and biological activity.
Synthesis Analysis
The synthesis of pyrimidine derivatives, including those with dimethyl substitutions and nitrile functionalities, often involves multistep reactions with key intermediates. For instance, the synthesis of 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives demonstrates a step-efficient process using a key intermediate, showcasing the versatility of pyrimidine chemistry in producing a variety of functionalized compounds with potential antimicrobial activity . Another example is the environmentally friendly one-step synthesis of 2,6-diamino-4-phenyl pyrimidine-5-carbonitrile using a three-component condensation in an aqueous medium, highlighting the trend towards greener synthetic methods .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be extensively characterized using various spectroscopic techniques. For example, spectral analysis including FT-IR, 1H NMR, 13C NMR, and UV-visible spectroscopy has been employed to characterize novel pyrimidine derivatives, providing insights into their molecular geometry and electronic properties . Quantum chemical studies using DFT calculations further enhance the understanding of the molecular structure and reactivity of these compounds.
Chemical Reactions Analysis
Pyrimidine derivatives undergo a range of chemical reactions, reflecting their reactivity. The cyano group in the 4-position of 2,6-dimethylpyrimidine-4-carbonitrile, for instance, can form various products such as acetyl compounds, carboxylic acid esters, and acid amides, indicating the versatility of the nitrile functionality in chemical transformations . Additionally, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its subsequent reactions with alkylants to form different substituted pyrimidines demonstrate the potential for creating a wide array of derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of substituents such as alkyl groups and nitrile functionalities can affect properties like solubility, melting point, and reactivity. For example, the synthesis of 4,6-dialkylpyrimidine-5-carbonitriles reveals limitations in the synthesis related to the size of the alkyl groups, which in turn could influence the physical properties of the resulting compounds . The nonlinear optical behavior and thermodynamic properties of certain pyrimidine derivatives also underscore the importance of structural analysis in predicting material properties .
科学研究应用
反应性和合成
- 与腈的反应: 4,6-二甲基嘧啶-2-碳腈表现出独特的反应模式。它通过与特定试剂反应形成各种化合物,如4-乙酰基、4-羧酸酯和4-酸酰胺,展示了其多功能反应(Yamanaka, 1958)。
- 杂环化合物的形成: 它已被用于合成对称的二(嘧啶-2-基)-1,2,4-三唑和二(嘧啶-2-基)-1,2,4,5-四唑,这些化合物具有作为多齿配体的潜力(Krivopalov et al., 2010)。
药物化学
- 核苷类化合物的合成: 在药物化学中的一个关键应用是合成2'-脱氧核苷类化合物,4,6-二甲基嘧啶-2-碳腈衍生物在体外显示出无显著的细胞毒活性(Garaeva et al., 1991)。
- 抗菌活性: 4,6-二甲基嘧啶-2-碳腈的衍生物已被合成并针对各种细菌和真菌菌株进行了抗菌活性评估(Bhat & Begum, 2021)。
物理化学
- 光谱研究: 该化合物及其衍生物已成为光谱研究的对象,以了解它们的结构和光谱特性,这对化学中的各种应用至关重要(Gupta et al., 2006)。
安全和危害
作用机制
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles . They can be deprotonated quite easily because the conjugated base is stabilized by resonance . This allows them to attack other molecules, such as aldehyde carbon .
Biochemical Pathways
It’s known that pyrimidine derivatives can participate in nucleophilic substitution reactions , which could potentially affect various biochemical pathways.
属性
IUPAC Name |
4,6-dimethylpyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-3-6(2)10-7(4-8)9-5/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUJKEOTNKJDHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357892 | |
| Record name | 4,6-dimethylpyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethylpyrimidine-2-carbonitrile | |
CAS RN |
22126-16-5 | |
| Record name | 4,6-dimethylpyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)
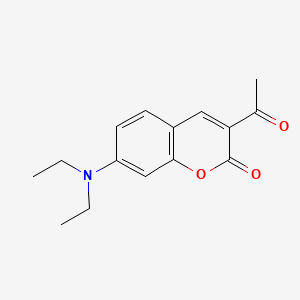



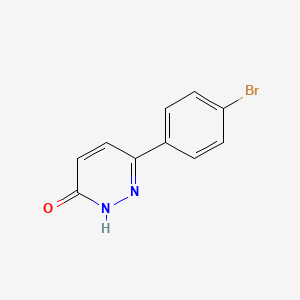


![2-Ethoxy-4-[(e)-2-nitroethenyl]phenol](/img/structure/B1331714.png)
![3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid](/img/structure/B1331718.png)
